molecular formula C25H23N3O4 B7690360 2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide

2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide

Cat. No.: B7690360
M. Wt: 429.5 g/mol
InChI Key: XDUAUIHCRMHAGE-UHFFFAOYSA-N
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Description

2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Substitution reactions: The oxadiazole ring is then subjected to substitution reactions to introduce the 4-methylphenyl group.

    Ether formation: The phenoxy group is introduced through an etherification reaction.

    Amide formation: Finally, the acetamide group is introduced through an amide coupling reaction with 3-methylaniline.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It has potential as a pharmacophore for the development of new drugs due to its biological activity.

    Agriculture: It can be used as a lead compound for the development of new pesticides or herbicides.

    Materials Science: It can be explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide can be compared with other oxadiazole derivatives, such as:

  • 2-{2-methoxy-4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide
  • 2-{2-methoxy-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide

These compounds share similar structural features but differ in the substituents on the phenyl rings. The unique combination of substituents in this compound may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-16-7-9-18(10-8-16)25-27-24(28-32-25)19-11-12-21(22(14-19)30-3)31-15-23(29)26-20-6-4-5-17(2)13-20/h4-14H,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUAUIHCRMHAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OCC(=O)NC4=CC=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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